molecular formula C17H16ClN3O2 B12431118 7-Hydroxy Amoxapine-d8

7-Hydroxy Amoxapine-d8

Cat. No.: B12431118
M. Wt: 337.8 g/mol
InChI Key: MEUGUMOVYNSGEW-YEBVBAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy Amoxapine-d8 is a deuterium-labeled derivative of 7-Hydroxy Amoxapine. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule helps in tracing and quantifying the compound during various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Amoxapine-d8 involves the deuteration of 7-Hydroxy Amoxapine. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms using deuterated reagents. The process often involves the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy Amoxapine-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can regenerate the parent amoxapine .

Scientific Research Applications

7-Hydroxy Amoxapine-d8 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 7-Hydroxy Amoxapine-d8 is similar to that of its parent compound, amoxapine. It primarily acts by inhibiting the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and improved mood in patients with depression .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy Amoxapine-d8 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium enhances the stability of the compound and allows for precise tracing in metabolic studies .

Properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

337.8 g/mol

IUPAC Name

8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-ol

InChI

InChI=1S/C17H16ClN3O2/c18-11-1-4-15-13(9-11)17(21-7-5-19-6-8-21)20-14-3-2-12(22)10-16(14)23-15/h1-4,9-10,19,22H,5-8H2/i5D2,6D2,7D2,8D2

InChI Key

MEUGUMOVYNSGEW-YEBVBAJPSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H]

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl

Origin of Product

United States

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